![molecular formula C24H22N4O3 B185897 (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate CAS No. 173897-93-3](/img/structure/B185897.png)
(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate
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Overview
Description
“®-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate” is a chemical compound with the CAS Number: 173897-93-3 . It has a molecular weight of 414.46 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is ®-benzyl 1-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethylcarbamate . The InChI code is 1S/C24H22N4O3/c1-16(27-24(30)31-15-17-5-3-2-4-6-17)18-7-9-19(10-8-18)23(29)28-21-12-14-26-22-20(21)11-13-25-22/h2-14,16H,15H2,1H3,(H,27,30)(H2,25,26,28,29)/t16-/m1/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Carbamate Compounds and Their Significance
Carbamates are a class of compounds widely studied for their various applications, including their roles as enzyme inhibitors, in pest control, and in medicinal chemistry due to their bioactive properties. For instance, carbamates have been explored for their inhibitory effects on acetylcholinesterase (AChE), an enzyme relevant in the treatment of diseases such as Alzheimer's. The study by Rosenberry and Cheung (2019) reviews the kinetics of decarbamoylation in AChE inhibition, highlighting the pharmaceutical potential of carbamate compounds in developing treatments for neurodegenerative diseases Rosenberry & Cheung, 2019.
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, particularly those containing pyrrolopyridine structures, are prominent in drug discovery due to their diverse pharmacological activities. The structural motif of pyrrolo[2,3-b]pyridine, similar to the one mentioned in your query, is often found in compounds with potential central nervous system (CNS) activity, cancer treatment, and other therapeutic applications. Saganuwan (2017) reviewed functional chemical groups that could serve as precursors for synthesizing compounds with CNS activity, highlighting the importance of heterocycles in developing novel drugs Saganuwan, 2017.
Applications in Optoelectronic Materials
The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems, as discussed by Lipunova et al. (2018), demonstrates the value of such structures in creating novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, indicating a broad spectrum of research applications for compounds with complex heterocyclic frameworks Lipunova et al., 2018.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound inhibits FGFR, thereby preventing these downstream effects and disrupting the associated cellular processes .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, the compound can potentially halt the progression of these cancers .
Pharmacokinetics
The compound is noted to have a low molecular weight , which is generally beneficial for bioavailability and could make it an appealing lead compound for further optimization .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer .
properties
IUPAC Name |
benzyl N-[(1R)-1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-16(27-24(30)31-15-17-5-3-2-4-6-17)18-7-9-19(10-8-18)23(29)28-21-12-14-26-22-20(21)11-13-25-22/h2-14,16H,15H2,1H3,(H,27,30)(H2,25,26,28,29)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVVZDMIKBFLOZ-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477727 |
Source
|
Record name | (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
173897-93-3 |
Source
|
Record name | (R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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